molecular formula C21H18Cl2O2 B12532939 4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene

4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene

Cat. No.: B12532939
M. Wt: 373.3 g/mol
InChI Key: CEJDJXWRGZCLEU-UHFFFAOYSA-N
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Description

4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene is an organic compound with the molecular formula C21H18Cl2O2 and a molecular weight of 373.27 g/mol . It is characterized by the presence of two chlorophenyl groups and two methoxy groups attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene typically involves the reaction of 4-chlorobenzyl chloride with 1,3-dimethoxybenzene in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene
  • 4,4’-Bis(chloromethyl)-1,1’-biphenyl
  • 4,4’-Dichlorodiphenylmethane

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorophenyl and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C21H18Cl2O2

Molecular Weight

373.3 g/mol

IUPAC Name

1-[bis(4-chlorophenyl)methyl]-2,4-dimethoxybenzene

InChI

InChI=1S/C21H18Cl2O2/c1-24-18-11-12-19(20(13-18)25-2)21(14-3-7-16(22)8-4-14)15-5-9-17(23)10-6-15/h3-13,21H,1-2H3

InChI Key

CEJDJXWRGZCLEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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